molecular formula C18H28ClNO3 B6040903 1-(3,4-Dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride

1-(3,4-Dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride

Cat. No.: B6040903
M. Wt: 341.9 g/mol
InChI Key: CPMFVHWXXURCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of 3,4-dimethoxyacetophenone using catalytic hydrogenation to yield 1-(3,4-dimethoxyphenyl)ethanol . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as mechanochemical processes and the use of specific catalysts like sodium hydroxide have been employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride stands out due to its unique combination of a dimethoxyphenyl group and an octahydroisoquinoline core. This structural uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-19-11-10-18(20)9-5-4-6-14(18)17(19)13-7-8-15(21-2)16(12-13)22-3;/h7-8,12,14,17,20H,4-6,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMFVHWXXURCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCCC2C1C3=CC(=C(C=C3)OC)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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